Pilsicainide hydrochloride
Overview
Description
Pilsicainide hydrochloride is an antiarrhythmic agent . It is marketed in Japan as Sunrythm and was developed by Suntory Holdings Limited and first released in 1991 . It is used clinically in Japan to treat cardiac arrhythmias . Pilsicainide hydrochloride is an orally active sodium channel blocker and potent class Ic antiarrhythmic agent .
Molecular Structure Analysis
The molecular formula of Pilsicainide hydrochloride is C17H24N2O . The molecular weight is 272.39 (free base basis) . The structure includes a pyrrolizine ring, which is part of the larger class of compounds known as alkaloids .
Chemical Reactions Analysis
Pilsicainide hydrochloride is a pure sodium channel blocker . It has been reported to selectively block the late currents in the mutant Na (+) channels that show dominant abnormal burst openings .
Physical And Chemical Properties Analysis
Pilsicainide hydrochloride is a white to beige powder . It is soluble in deionized water . The melting point is 212-214°C .
Scientific Research Applications
Pharmacokinetics and Tolerability
- Pharmacokinetics in Different Populations: Studies have investigated the pharmacokinetics of Pilsicainide hydrochloride in different populations. For instance, Qiu et al. (2014) conducted a study to determine the pharmacokinetics of a pilsicainide hydrochloride injection in healthy Chinese adults, finding that the drug demonstrated linear pharmacokinetics and was well-tolerated in this population (Qiu et al., 2014). Similarly, Kim et al. (2009) compared the pharmacokinetics and tolerability of pilsicainide in healthy Korean and Japanese male volunteers, noting no significant differences between the two groups (Kim et al., 2009).
Electrophysiological Effects
- Effects on Atrial Myocytes: Yamakawa et al. (2005) studied the effect of Pilsicainide hydrochloride on electrocardiogram signals and action potentials of atrial myocytes in thyroid hormone toxicosis rats, finding that Pilsicainide could decrease the conduction velocity in the atrium by decreasing the maximal rate of rise and net inward current (Yamakawa et al., 2005).
Interaction with Other Medications
- Pharmacokinetic Interactions: Shiga et al. (2013) reported on the lack of pharmacokinetic interaction between Pilsicainide and Rifampicin in healthy volunteers, suggesting that Pilsicainide is excreted via the organic cationic transport system in the renal proximal tubule in humans (Shiga et al., 2013).
Clinical Applications and Effects
- Dosing in Special Populations: Matsumoto et al. (2001) investigated the appropriate dosing of Pilsicainide hydrochloride in patients on hemodialysis, highlighting the need for careful dosing in such populations (Matsumoto et al., 2001).
- Molecular Determinants of Block: Desaphy et al. (2010) examined the mechanisms by which Pilsicainide is able to block open sodium channels, which may be useful in reducing hyperexcitability in pathologies characterized by abnormal sodium channel opening (Desaphy et al., 2010).
Case Studies and Specific Applications
- Case Studies: There are individual case studies such as the one by Nakata et al. (2006) that discuss the effective treatment of ventricular tachycardia due to an overdose of Pilsicainide hydrochloride using magnesium sulfate (Nakata et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOSVDHCTCLGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057860 | |
Record name | Pilsicainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pilsicainide hydrochloride | |
CAS RN |
88069-49-2 | |
Record name | Pilsicainide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88069-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pilsicainide hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilsicainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pilsicainide Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PILSICAINIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03C8I9296V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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